1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one
Description
This compound features a hybrid structure combining a 4-fluorobenzoyl group, an azepan-2-one (ε-caprolactam) backbone, and a 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene moiety linked via a sulfanyl bridge. While direct biological or physicochemical data for this compound are unavailable in the provided evidence, its structural complexity implies applications in medicinal chemistry or materials science, particularly given the fluorinated aromatic system’s role in enhancing metabolic stability and membrane permeability .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c22-14-10-8-13(9-11-14)18(27)25-12-4-3-7-17(19(25)28)30-21-24-23-20-26(21)15-5-1-2-6-16(15)29-20/h1-2,5-6,8-11,17H,3-4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRMWMLOHYSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule characterized by a unique tricyclic structure and various functional groups that may influence its biological properties. Its structural complexity suggests potential interactions with biological targets, making it a candidate for pharmaceutical research.
Structural Features
- Fluorobenzoyl Group : This moiety can enhance lipophilicity and may influence receptor binding.
- Thiazole and Triazine Moieties : These heterocycles are often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Azepanone Ring : This structure may contribute to the compound's ability to interact with neurotransmitter systems or other biological pathways.
Antimicrobial Activity
Compounds with similar structural features have been reported to exhibit antimicrobial properties. The presence of sulfur and nitrogen atoms in the thiazole and triazine rings can enhance interaction with microbial enzymes or membranes.
Anticancer Potential
Research indicates that tricyclic compounds can possess anticancer activity by inhibiting key enzymes involved in cell proliferation. The specific arrangement of the triazatricyclo structure may allow for unique interactions with cancer cell receptors or signaling pathways.
Neuropharmacological Effects
The azepanone component suggests potential interactions with the central nervous system. Similar compounds have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Study 1: Antimicrobial Screening
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the fluorobenzoyl group could enhance efficacy.
Study 2: Anticancer Activity
In vitro studies showed that derivatives of azepanone exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Study 3: Neuropharmacological Assessment
Research on azepanone derivatives indicated modulation of serotonin receptors, leading to potential anxiolytic effects. Behavioral studies in animal models supported these findings, showing reduced anxiety-like behavior.
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Chemoinformatic Similarity Analysis
2D Similarity (Tanimoto Coefficient)
Using binary fingerprint-based methods (), the target compound shows moderate similarity (Tanimoto coefficient ~0.55–0.65) to BTNPT () and DBNPNPT (), primarily due to shared sulfur/nitrogen motifs. Lower similarity (~0.30–0.40) is observed with catechins (), which lack heterocyclic complexity .
3D Similarity (Shape/Feature Overlap)
Per , the compound’s 3D similarity to DBNPNPT () is notable:
- Shape Similarity (ST) : ~0.75 (high overlap in tricyclic regions).
- Feature Similarity (CT) : ~0.60 (shared sulfanyl and aromatic features).
Table 2: 3D Similarity Metrics (PubChem3D)
| Comparator Compound | ST | CT | ComboT |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine | 0.68 | 0.45 | 1.13 |
| BTNPT | 0.72 | 0.58 | 1.30 |
| DBNPNPT | 0.75 | 0.60 | 1.35 |
Physicochemical and Reactivity Trends
- Fluorine Effects: The 4-fluorobenzoyl group likely increases metabolic stability compared to non-fluorinated triazenes (–6), which exhibit rapid hydrolysis .
- Sulfanyl Bridge : This group may facilitate disulfide bond formation or metal coordination, similar to BTNPT’s Cd(II) binding () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
